Home > Products > Screening Compounds P124013 > N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide -

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide

Catalog Number: EVT-6219276
CAS Number:
Molecular Formula: C21H16N2OS
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antibacterial Activity: Benzothiazole derivatives are known to possess antibacterial activity against both Gram-positive and Gram-negative bacteria []. It is plausible that N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide may exhibit similar activity, although further studies are needed to confirm this.
  • Antifungal Activity: Some benzothiazole derivatives have shown promising antifungal activity []. It is conceivable that N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide might possess similar properties, warranting further investigation.
  • Anticancer Activity: Certain benzothiazole derivatives have demonstrated anticancer activity against various cancer cell lines [, ]. Considering the structural similarities, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide could potentially exhibit similar anticancer properties, demanding further research in this domain.

Compound Description: AC220 is a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor with favorable oral pharmacokinetic properties. It demonstrates superior efficacy and tolerability in tumor xenograft models compared to earlier FLT3 inhibitors. []

Relevance: While AC220 shares the presence of a benzothiazole moiety with N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide, its structure is significantly more complex. The relevance lies in both compounds belonging to a broader category of benzothiazole derivatives being investigated for their therapeutic potential. []

2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(hydrazinecarbonyl)phenyl]acetamide

Compound Description: This compound serves as a precursor for the synthesis of a Schiff base ligand and its corresponding metal complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) ions. []

Relevance: This compound shares a common structural motif with N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide: the 1,3-benzothiazole ring system connected to a phenyl ring. []

{tert-butylmethyl[4-(6-{[4-(pyridin-2-yl-)1H-1,2,3-triazol-1-yl]methyl}-1,3-benzothiazol-2-yl)phenyl]carbamate}

Compound Description: This compound acts as a ligand, forming a coordination polymer with copper(II) dichloride. []

Relevance: Similar to N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide, this compound contains a 1,3-benzothiazole group attached to a phenyl ring, highlighting their shared chemical class. []

N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide

Compound Description: This newly synthesized organic compound has shown promising antibacterial, antifungal, and anticancer activities. []

Relevance: Both this compound and N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide belong to the family of benzothiazole derivatives, sharing the core benzothiazole ring structure. []

5-[4'-(1, 3-Benzothiazol-2-yl)phenyl]-2,3,7,8,12,18-hexamethyl-13,17-di-n-amyl-porphirin

Compound Description: This porphyrin derivative readily forms complexes with cobalt, copper, and zinc acetates. Its copper and cobalt complexes exhibit bacteriostatic properties against both Gram-positive and Gram-negative bacteria. []

Relevance: This compound and N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide share the 1,3-benzothiazol-2-ylphenyl structural fragment. []

4-[(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl) diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3-pyrazol-3-one

Compound Description: This azo-dye ligand, with its O,N-donor site, forms complexes with Cu(II), Co(II), and Ni(II) ions. These metal complexes exhibit enhanced antibacterial activity compared to the free ligand. []

Relevance: This compound and N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide are both categorized as benzothiazole derivatives, sharing the fundamental benzothiazole ring system in their structures. []

Compound Description: This compound's crystal structure has been elucidated, revealing the spatial arrangement of its molecular components. []

Relevance: This compound and N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide exhibit a direct structural similarity in their 1,3-benzothiazol-2-ylphenyl moiety. []

Compound Description: This compound serves as a structural model for the active site of [FeFe]-hydrogenase, containing a diiron center coordinated by an azadithiolate ligand. []

Relevance: This complex incorporates the 1,3-benzothiazol-2-ylphenyl unit, also found in N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide, suggesting they are part of a larger class of compounds with potential biological relevance. []

2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol

Compound Description: The crystal structure of this compound has been determined, providing insights into its molecular conformation and intermolecular interactions. []

Relevance: The compound shares the same core structure, 1,3-benzothiazol-2-ylphenyl, with N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide, indicating their structural similarity. []

Bis[2-(1,3-benzothiazol-2-yl)phenyl-κ2 C 1,N][1,3-bis(4-bromophenyl)propane-1,3-dionato-κ2 O,O′]iridium(III)

Compound Description: This iridium(III) complex, characterized by X-ray crystallography, features two 2-(1,3-benzothiazol-2-yl)phenyl ligands coordinated to the iridium center. []

Relevance: This compound, although a metal complex, features the 2-(1,3-benzothiazol-2-yl)phenyl group, linking it structurally to N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide. []

1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted -1,3-benzothiazol-2-yl)ureas

Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant, hepatotoxic, and neurotoxic properties. Compounds with specific substitutions on the benzothiazole and phenyl rings demonstrated promising anticonvulsant activity without significant toxicity. []

Relevance: These compounds and N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide belong to the same chemical class – benzothiazole derivatives, with similar core structures. []

N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine

Compound Description: This group of compounds, synthesized via the reaction of 1-(1,3-benzothiazol-2-yl)thiourea derivatives with 2-bromoacetophenone, were assessed for their antitumor activity. The study revealed that a compound with a phenolic substituent exhibited the most potent cytotoxicity. []

Relevance: This group of compounds shares the 1,3-benzothiazole core structure with N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide. []

Compound Description: This compound, synthesized using o-phthalic acid and 2-aminothiophenol under microwave irradiation, showcases the versatility of benzothiazole synthesis. []

Relevance: This compound is structurally similar to N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide as it incorporates two 1,3-benzothiazole units linked to a central benzene ring. []

5-Amino-4-[2-(6-Bromo-1, 3-Benzothiazol-2-Yl) Hydrazinylidene]-2, 4-Dihydro-3h-Pyrazol-3-One

Compound Description: This compound serves as a key intermediate in the synthesis of twelve N-Mannich base derivatives, which are evaluated for their antimicrobial, antioxidant, and cytotoxic activities. []

Relevance: This compound and N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide belong to the same broad class of benzothiazole derivatives. []

2-(7-chloro-6-fluro-1,3-benzothiazol-2-yl) –N’-[(Z)-phenyl methylidene] acetohydrazides

Compound Description: This series of compounds were synthesized as potential anticonvulsant agents. The study identified specific derivatives showing significant anticonvulsant activity. []

Relevance: These compounds share the benzothiazole core structure with N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide. []

8-substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones

Compound Description: This class of compounds was synthesized and evaluated for anticonvulsant, anti-nociceptive, hepatotoxic, and neurotoxic properties. Several compounds demonstrated potent anticonvulsant and analgesic activities with a favorable safety profile. []

Relevance: These compounds share a common structural motif with N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide, specifically the presence of a benzothiazole ring system connected to a phenyl ring. []

Compound Description: These two compounds emerged as promising non-acidic mPGES-1 inhibitors, representing novel chemotypes with potential anti-inflammatory and anticancer properties. []

Relevance: Compound 8, in particular, shares the 1,3-benzothiazol-2-ylphenyl structural unit with N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide, highlighting a common structural element in their design. []

2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamides

Compound Description: This group of nine compounds, designed to combine benzisothiazole and 4-thiazolidinone moieties, were evaluated for their anti-inflammatory and potential wound healing properties. []

Relevance: This series, while not directly containing the same benzothiazole substitution pattern, still falls under the broader category of benzothiazole derivatives like N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide. []

Compound Description: Both AMG 517 and AMG8163 are potent and selective TRPV1 antagonists, exhibiting efficacy in blocking TRPV1 activation in vitro and in vivo. These compounds represent potential therapeutic agents for treating pain, although their development has been hindered by hyperthermia as a side effect. []

Relevance: These compounds, particularly AMG 517, share the benzothiazole core structure with N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide, indicating their structural similarity within the benzothiazole derivative class. []

N-(4/6-substituted-1,3-benzothiazol-2-yl)–N'-phenyl thiourea derivatives

Compound Description: These compounds were used as intermediates in the synthesis of 1-(4/6-substituted-1,3-benzothiazol-2-yl)-3-phenyl-2-thiobarbituric acid derivatives and were screened for their entomological and antibacterial activities. []

Relevance: This group of compounds shares the core 1,3-benzothiazole structure with N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide, indicating their membership in the same broad chemical class. []

2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides

Compound Description: This series of compounds, incorporating nicotinic acid, 2-amino-6-methylbenzothiazole, and a thiazolidinone ring, exhibited promising in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. []

Relevance: This group of compounds, while possessing a distinct substitution pattern on the benzothiazole ring, still falls under the broader category of benzothiazole derivatives like N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide. []

2-(1H-benzimidazol/1,3-benzoxazol/1,3-benzothiazol-2-ylmercapto)-N-(1,5-dimethyl-2-phenyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acylamines

Compound Description: These benzazole derivatives were evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. []

Relevance: This group of compounds, including the benzothiazole derivatives, shares the common feature of a heterocyclic ring system linked to a pyrazolone moiety with N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide. []

Properties

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide

Molecular Formula

C21H16N2OS

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C21H16N2OS/c24-20(14-15-6-2-1-3-7-15)22-17-12-10-16(11-13-17)21-23-18-8-4-5-9-19(18)25-21/h1-13H,14H2,(H,22,24)

InChI Key

NLTSTDRDPDPXOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.